4-Amino-N-(1,3-dioxaindan-5-YL)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGPNJUEWJFWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 4 Amino N 1,3 Dioxaindan 5 Yl Benzamide and Its Analogues
Strategic Approaches to the Synthesis of 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide
The synthesis of the title compound, this compound, is centered on the strategic coupling of two key building blocks. The primary approach involves the formation of an amide linkage between 4-aminobenzoic acid, or an activated derivative, and 5-amino-1,3-dioxaindan.
A retrosynthetic analysis of this compound identifies the central amide bond as the key disconnection point. This bond is formed between the carboxyl group of a 4-aminobenzoyl moiety and the amino group of a 1,3-dioxaindan ring system. This analysis reveals two primary precursor molecules:
Key Intermediate 1: 4-Aminobenzoic acid or its activated derivatives. 4-Aminobenzoic acid is a commercially available starting material. For the amide coupling reaction, it is often activated to increase its reactivity. Common activated forms include 4-aminobenzoyl chloride, which can be prepared by reacting 4-aminobenzoic acid with a chlorinating agent like thionyl chloride.
Key Intermediate 2: 5-Amino-1,3-dioxaindan. This intermediate is less common and its synthesis is a critical step. One synthetic route involves the catalytic hydrogenation of the corresponding 5-nitro-1,3-dioxane (B6597036) derivatives. prepchem.com Another approach is the reduction of oximes derived from 1,3-dioxan-5-ones. prepchem.com
The general retrosynthetic scheme can be visualized as follows:
The formation of the amide bond is a critical step that often requires optimization to achieve high yields and purity. jpt.com Several coupling reagents have been developed to facilitate this reaction, particularly when dealing with less reactive amines or acids. jpt.combachem.com The choice of coupling reagent and reaction conditions can significantly impact the outcome of the synthesis.
Common classes of coupling reagents include:
Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are widely used. evitachem.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Uronium salts: such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). jpt.combachem.com
The optimization process typically involves screening different coupling reagents, solvents, temperatures, and reaction times. The presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction. bachem.com
Table 1: Exemplary Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Example Reagents | Typical Reaction Conditions |
| Carbodiimides | DCC, EDC | Organic solvent (e.g., DCM, DMF), Room Temperature |
| Phosphonium Salts | BOP, PyBOP | Organic solvent (e.g., DMF), Base (e.g., DIPEA) |
| Uronium Salts | HBTU, HATU | Organic solvent (e.g., DMF), Base (e.g., DIPEA) |
The 1,3-dioxaindan moiety, also known as a methylenedioxybenzene derivative, can be introduced through several synthetic methods. chemicalbook.com A common approach involves the reaction of a catechol (1,2-dihydroxybenzene) derivative with a methylene (B1212753) source, such as dichloromethane (B109758) or formaldehyde (B43269), in the presence of a base. chemicalbook.com
For the synthesis of the key intermediate, 5-amino-1,3-dioxaindan, a plausible route starts from a commercially available substituted catechol. For instance, 4-nitrocatechol (B145892) can be reacted with a suitable methylene source to form 5-nitro-1,3-benzodioxole. Subsequent reduction of the nitro group, for example through catalytic hydrogenation using a palladium catalyst, would yield 5-amino-1,3-benzodioxole (an analogue of 5-amino-1,3-dioxaindan). prepchem.com
Another documented method for preparing 5-amino-1,3-dioxanes involves the catalytic hydrogenation of the corresponding 5-nitro derivatives or the reduction of oximes of 1,3-dioxan-5-ones. prepchem.com
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. sigmaaldrich.com Modifications can be made to both the benzamide (B126) core and the 1,3-dioxaindan system.
The benzamide core offers several positions for modification. The 4-amino group is a key feature, but its electronic and steric properties can be altered to probe its role in biological interactions.
Table 2: Potential Modifications of the 4-Aminobenzamide (B1265587) Core
| Position of Modification | Type of Modification | Potential Impact on Properties |
| 4-Amino Group | Acylation, Alkylation | Altered hydrogen bonding, lipophilicity, and steric bulk |
| Aromatic Ring (Positions 2, 3, 5, 6) | Halogenation, Alkylation, Alkoxylation | Modified electronic properties and steric profile |
The 1,3-dioxaindan ring system also provides opportunities for structural variation to explore SAR.
Substitution on the Aromatic Ring: The benzene (B151609) ring of the 1,3-dioxaindan moiety can be further substituted. For instance, bromination of the aromatic ring can introduce a handle for further functionalization through cross-coupling reactions like the Suzuki-Miyaura coupling. worldresearchersassociations.com This allows for the introduction of a wide variety of aryl or heteroaryl groups.
Modification of the Dioxane Ring: While less common, modifications to the dioxane ring itself could be explored. This might involve changing the substituents on the methylene bridge of the acetal. For example, using a ketone other than formaldehyde in the cyclization step would lead to a 2,2-disubstituted-1,3-dioxaindan. prepchem.com
Table 3: Potential Derivatization of the 1,3-Dioxaindan System
| Position of Derivatization | Type of Reaction | Potential outcome |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Bromination) | Introduction of a handle for further functionalization |
| Aromatic Ring (via cross-coupling) | Suzuki-Miyaura Coupling | Introduction of diverse aryl or heteroaryl groups |
| Methylene Bridge of Dioxane | Use of different aldehydes/ketones in synthesis | Altered steric and electronic properties of the acetal |
Exploration of Substituent Effects on Synthetic Yield and Purity
The electronic nature and steric bulk of substituents on both the benzamide and aniline (B41778) precursors can significantly influence reaction rates, yields, and the purity of the final products. Research into related benzamide syntheses provides critical insights into these effects.
Generally, the presence of electron-withdrawing groups on the benzoic acid component can increase the reactivity of the carboxyl group, potentially leading to higher yields and faster reaction rates in amidation reactions. semanticscholar.org Conversely, electron-donating groups may decrease reactivity. In one study on the synthesis of amides from carboxylic acids and urea (B33335) using boric acid as a catalyst, it was noted that the presence of a nitro group (an electron-withdrawing group) on the aromatic ring increased both the reaction rate and the yield. semanticscholar.org In contrast, a hydroxyl group, which can be electron-donating, was found to lower the yield. semanticscholar.org
In the context of more complex transformations, such as asymmetric catalysis, substituent effects become even more pronounced, affecting not just yield but also stereoselectivity. A study on the peptide-catalyzed enantioselective bromination of benzamides demonstrated varied results based on the position and nature of substituents. nih.gov While ortho- and meta-substituents were generally well-tolerated, para-substitution showed more significant variability. nih.gov For instance, a para-methyl group slightly reduced the enantiomeric ratio, whereas a para-bromo substituent led to a near-racemic product, highlighting the sensitive interplay between electronic effects and catalyst interaction. nih.gov
The following table, derived from data on a peptide-catalyzed asymmetric bromination of substituted benzamides, illustrates how different substituents can impact both the chemical yield and the stereochemical outcome of a reaction. nih.gov
| Substituent on Benzamide Ring | Position | Isolated Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Cyclopropyl | ortho | 79 | 96:4 |
| Aryl | ortho | 86 | 93:7 |
| Methyl | ortho | 69 | 93:7 |
| Cyclopropyl | meta | 90 | 92:8 |
| Phenyl | meta | 89 | 93:7 |
| Methyl | para | 80 | 90:10 |
| Bromine | para | 90 | 52:48 |
Advanced Synthetic Techniques Applicable to Benzamide-Dioxaindan Scaffolds
Modern organic synthesis seeks to move beyond traditional methods to embrace techniques that offer greater efficiency, control, and versatility. For scaffolds like the benzamide-dioxaindan structure, several advanced strategies are applicable.
Development of Modular and Convergent Synthetic Routes
Convergent and modular synthetic strategies offer significant advantages over linear syntheses, particularly for creating libraries of analogues for research purposes. In a convergent approach, complex fragments of the target molecule are synthesized independently and then joined together in the final stages. rsc.org This contrasts with a linear synthesis where a single starting material is modified step-by-step. rsc.org
For the this compound scaffold, a modular approach would treat the substituted 4-aminobenzoic acid and the 5-amino-1,3-dioxaindan as independent modules. This allows for a "mix-and-match" strategy where diverse libraries of final compounds can be rapidly assembled by combining different versions of each module. This concept is central to medicinal chemistry, where the piperazine (B1678402) scaffold, for example, is considered a "privileged scaffold" due to its versatile binding properties, and is often assembled using convergent multi-component reactions (MCRs). organic-chemistry.org Such MCRs combine three or more starting materials in a single step to form a complex product, embodying the efficiency of a modular and convergent strategy. organic-chemistry.org A two-step synthesis of sulfondiimidamides has been described as a modular route whose operational simplicity and broad scope make it attractive for discovery chemistry. nih.govresearchgate.net
Stereoselective Synthesis of Chiral Analogues, if applicable
The this compound structure possesses features that could be targets for stereoselective synthesis. Chirality could be introduced either through atropisomerism around the amide bond or by installing stereocenters on the dioxaindan ring.
Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In some N-aryl benzamides, the barrier to rotation around the C-N amide bond is high enough to allow for the isolation of stable, chiral atropisomers. Methods for the catalytic atroposelective synthesis of such benzamides are emerging. nih.gov One notable approach involves a peptide-catalyzed asymmetric bromination of 3-substituted benzamides, which can set the stage for creating axially chiral products. nih.gov
The 1,3-dioxaindan ring is typically formed from a diol precursor (in this case, a substituted benzene-1,2-diol) and a carbonyl compound or its equivalent. If a chiral diol is used, or if stereocenters are introduced during the formation of the heterocyclic ring, chiral analogues of the target compound can be produced. The synthesis of optically pure 1,2- and 1,3-diols is a well-developed field, with modular and catalytic asymmetric methods available to produce these crucial building blocks from simple starting materials. nih.gov For example, a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols has been developed for the stereocontrolled synthesis of chiral syn-1,3-diol motifs. researchgate.net Such chiral diols could serve as precursors to enantiomerically pure dioxaindan rings for incorporation into the final benzamide structure.
Application of Green Chemistry Principles in Benzamide Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org These principles are highly relevant to the synthesis of benzamides and related pharmaceutical intermediates. chemmethod.com
Key green chemistry principles applicable to the synthesis of the title compound include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.org For amide synthesis, boric acid has been demonstrated as a simple, inexpensive, and green catalyst for the direct amidation of carboxylic acids, avoiding the need for harsh activating agents. semanticscholar.org
Safer Solvents and Reaction Conditions: A primary goal is to minimize or eliminate the use of hazardous solvents. nih.gov Solvent-free, or solid-state, reactions represent a powerful green alternative. semanticscholar.org One such method involves the direct heating of a triturated mixture of a carboxylic acid and urea with a catalyst, which is quick and convenient. semanticscholar.org Where solvents are necessary, greener options like water or polyethylene (B3416737) glycol (PEG) are preferred. chemmethod.com
Energy Efficiency: Synthetic methods should be designed for energy efficiency, with reactions conducted at ambient temperature and pressure whenever possible. chemmethod.com Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional amide synthesis often involves converting the carboxylic acid to an acyl chloride, a process with poor atom economy that generates waste. researchgate.net Direct amidation methods are more atom-economical. semanticscholar.org
Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The development of chemoselective reagents and catalysts that can target a specific functional group in a complex molecule can eliminate the need for protection-deprotection steps. acs.org
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally friendly.
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of 4 Amino N 1,3 Dioxaindan 5 Yl Benzamide and Its Analogues
Methodologies for Systematic SAR Elucidation
Systematic SAR elucidation employs a combination of synthetic chemistry, biological screening, and computational modeling to build a comprehensive picture of how a molecule's structure dictates its activity.
A cornerstone of SAR studies is the design and synthesis of compound libraries, which are collections of structurally related analogues. enamine.net This approach allows researchers to probe the importance of different parts of the lead molecule, 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide. The design strategy typically involves making systematic variations at key positions. nih.govnih.gov
Key diversification points on the scaffold include:
The 4-Amino Group: The position and nature of this substituent on the benzamide (B126) ring can be altered. It could be moved to the meta or ortho positions, or replaced with other functional groups like a hydroxyl, methoxy, or halogen to probe the electronic and steric requirements in this region.
The Amide Linker: While often conserved, minor modifications could be explored, though this is less common as the amide bond is frequently a key interacting group. researchgate.net
The 1,3-Dioxaindan Ring System: Modifications can be made to the dioxaindan moiety, such as altering the ring size, or adding substituents to its aromatic portion to evaluate the impact of steric bulk and electronics on activity.
The synthesis of these analogues can be achieved through modern techniques like parallel synthesis, where multiple related compounds are created simultaneously using common intermediates or building blocks. mdpi.com
Table 1: Example of a Compound Library Design for SAR Studies
| Scaffold Position | Parent Group (in this compound) | Example Variations (R-Group) | Rationale for Variation |
|---|---|---|---|
| Benzamide Ring (Position 4) | -NH₂ | -OH, -CH₃, -Cl, -F, -OCH₃ | Probe role of hydrogen bond donation, steric bulk, and electronics. |
| Benzamide Ring (Position 2 or 3) | -H | -F, -Cl, -CH₃ | Evaluate impact of substitution on ring electronics and conformation. |
| Dioxaindan Aromatic Ring | -H | -F, -Cl, -CH₃, -CF₃ | Assess steric and electronic effects on the target-binding portion of the molecule. |
| Amide Nitrogen | -NH- | -N(CH₃)- | Determine the importance of the amide N-H as a hydrogen bond donor. |
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unair.ac.idnih.gov This in-silico approach is pivotal in modern drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. jppres.comjapsonline.com The process involves several key steps:
Data Set Preparation: A dataset of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is then typically divided into a 'training set' to build the model and a 'test set' to validate its predictive power. nih.govresearchgate.net
Descriptor Calculation: For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., atomic charges, HOMO/LUMO energies), hydrophobic (e.g., LogP), steric (e.g., molecular volume), and topological characteristics. walisongo.ac.id
Model Generation: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to generate a mathematical equation that links a selection of descriptors to the biological activity. nih.gov
Model Validation: The generated QSAR model must be rigorously validated to ensure it is robust, stable, and predictive. japsonline.com This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using the test set. A statistically significant model can then guide the design of new derivatives with potentially enhanced activity. nih.govnih.govresearchgate.net
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Value for a Good Model |
|---|---|---|---|
| Coefficient of Determination | R² | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. It measures the goodness of fit. unair.ac.id | > 0.6 (closer to 1.0 is better) japsonline.com |
| Cross-validated R² | Q² | Measures the internal predictive ability of the model. A high Q² suggests the model is robust and not overfitted. unair.ac.id | > 0.5 unair.ac.id |
| F-test Value | F | A measure of the statistical significance of the model, comparing the model's variance to the variance of the residuals. jppres.comnih.gov | High value indicates a statistically significant model. nih.gov |
| Predicted R² (for test set) | R²_pred | Measures the predictive power of the model on an external set of compounds not used in model generation. | > 0.5 |
For benzamide derivatives, QSAR studies have successfully identified key properties like hydrophobicity and the presence of hydrogen bond donors as being crucial for activity. nih.govresearchgate.net
Cheminformatics provides the computational tools and techniques to manage and analyze the vast amounts of data generated in SAR studies. For a library of this compound analogues, cheminformatics is used to:
Database Management: Store the structures, synthetic routes, and biological activity data for each compound in an organized and searchable manner.
Virtual Screening: Use computational models, such as those derived from QSAR or molecular docking, to screen large virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis. nih.gov
Similarity and Diversity Analysis: Cluster compounds based on structural similarity to identify regions of the SAR landscape that are well-explored and those that are not. This ensures that newly designed compounds provide novel structural information.
SAR Visualization: Generate visual representations of SAR data, such as activity landscapes, which can help researchers quickly identify "activity cliffs"—pairs of structurally similar compounds with a large difference in potency. These cliffs often point to critical molecular interactions.
Investigation of Molecular Interactions and Target Engagement
Understanding how a molecule binds to its biological target at an atomic level is fundamental to explaining its mechanism of action and for rational drug design.
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to be recognized by and interact with a specific biological target. Based on its structure and comparison with other benzamide-based inhibitors, several key pharmacophoric features can be identified in this compound. nih.govresearchgate.net
Studies on related aminophenyl benzamide derivatives have led to the development of five-point pharmacophore models that typically include two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.govresearchgate.net
Table 3: Putative Pharmacophoric Features of this compound
| Pharmacophoric Feature | Molecular Moiety | Potential Role in Target Binding |
|---|---|---|
| Hydrogen Bond Donor | 4-Amino group (-NH₂) | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the target's binding site. |
| Hydrogen Bond Donor | Amide N-H | Acts as a crucial hydrogen bond donor, a common feature in many enzyme inhibitors. researchgate.net |
| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor groups (e.g., -NH or -OH) in the target's binding site. nih.gov |
| Hydrogen Bond Acceptor | Dioxaindan Oxygens | Can act as additional hydrogen bond acceptors, contributing to binding affinity and specificity. |
| Aromatic Ring / Hydrophobic Feature | Benzamide Phenyl Ring | Engages in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine). nih.govsemanticscholar.org |
| Aromatic Ring / Hydrophobic Feature | Indan (B1671822) Ring System | Provides a hydrophobic surface for interaction and helps to correctly orient the other functional groups. nih.gov |
The stability of a ligand-protein complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The specific chemical structure of this compound allows it to participate in a rich network of such interactions.
Hydrogen Bonding: Hydrogen bonds are highly directional interactions that are critical for molecular recognition and binding selectivity. researchgate.netresearchgate.net The amide group (-CONH-) is a classic hydrogen bonding motif, capable of both donating a hydrogen bond via its N-H and accepting one via its carbonyl oxygen. nih.govacs.org The primary amine (-NH₂) at the 4-position is also a strong hydrogen bond donor. The ether-like oxygens within the 1,3-dioxaindan ring can serve as additional hydrogen bond acceptors. The formation of these bonds between the ligand and amino acid residues like arginine, tyrosine, or serine can be crucial for stabilizing the complex. nih.govresearchgate.net
Hydrophobic Interactions: These interactions occur when nonpolar regions of the ligand and the protein associate to exclude water, which is an entropically favorable process. nih.govarxiv.org The two aromatic rings in this compound—the central benzamide ring and the indan system—provide significant surface area for hydrophobic interactions within a nonpolar pocket of a target protein. These rings can also engage in π-π stacking or T-shaped interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. semanticscholar.org Studies have shown that optimizing hydrophobic interactions, in concert with hydrogen bonding, is key to achieving high binding affinity. nih.govnih.gov
Table 4: Potential Molecular Interactions for Target Engagement
| Interaction Type | Functional Group on Ligand | Potential Interacting Partner on Protein Target |
|---|---|---|
| Hydrogen Bond (Donor) | Amide (-NH-) | Carbonyl oxygen of peptide backbone; Asp, Glu side chains. |
| Hydrogen Bond (Donor) | Amine (-NH₂) | Carbonyl oxygen of peptide backbone; Asp, Glu, Ser, Thr side chains. |
| Hydrogen Bond (Acceptor) | Carbonyl (-C=O) | -NH of peptide backbone; Arg, Lys, Ser, Thr, Asn, Gln side chains. |
| Hydrogen Bond (Acceptor) | Dioxaindan Oxygens (-O-) | -NH of peptide backbone; Arg, Lys, Ser, Thr, Asn, Gln side chains. |
| Hydrophobic / π-π Stacking | Benzamide Phenyl Ring | Phe, Tyr, Trp, Leu, Val, Ala side chains. |
| Hydrophobic / π-π Stacking | Indan Aromatic Ring | Phe, Tyr, Trp, Leu, Val, Ala side chains. |
Conformational Analysis and its Influence on Ligand-Target Recognition
The central benzamide core is a common scaffold in many biologically active molecules. walshmedicalmedia.com The planarity of the phenyl ring and the amide group can be influenced by substituents. Theoretical and experimental studies on substituted benzamides have shown that intramolecular hydrogen bonds can significantly influence and predetermine the ligand's conformation. nih.gov For instance, the relative orientation of the 4-amino group and the N-linked 1,3-dioxaindan moiety is dictated by the rotational barrier around the C-N amide bond. This rotation can lead to different conformers, which may present distinct surfaces for interaction with a target protein.
The 1,3-dioxaindan (or methylenedioxy) group is relatively rigid, but the five-membered dioxolane ring can adopt envelope or twist conformations. The specific pucker will influence the spatial disposition of the substituents on the benzamide ring, which can be crucial for fitting into a binding pocket. Conformational analyses of benzamide-based foldamers have demonstrated that even subtle changes in substitution can lead to significant alterations in the accessible conformational space, impacting their ability to mimic secondary structures like α-helices in protein-protein interactions. scispace.comrsc.org
The interplay between the flexible and rigid parts of this compound will ultimately define its preferred solution-phase conformation, which is the conformation most likely to be recognized by a biological target. The ability of the 4-amino group and the amide N-H to act as hydrogen bond donors, and the carbonyl oxygen and dioxaindan oxygens to act as acceptors, suggests that specific hydrogen bonding interactions will be key in stabilizing the bioactive conformation upon binding.
Interactive Table: Predicted Conformational Features and Their Influence on Recognition
| Structural Moiety | Potential Conformations | Influence on Ligand-Target Recognition |
| Amide Linkage | syn and anti rotamers | Determines the relative orientation of the aminophenyl and dioxaindan rings, affecting the overall shape and presentation of binding motifs. |
| 1,3-Dioxaindan Ring | Envelope and twist puckers | Modulates the planarity and steric profile of the N-substituted ring system, influencing fit within a binding pocket. |
| 4-Amino Group | Rotation around C-N bond | Affects the directionality of hydrogen bonding and potential for interaction with specific amino acid residues. |
Structure-Mechanism Relationships of this compound at the Molecular Level
Understanding the structure-mechanism relationship (SMR) involves elucidating how the chemical structure of a molecule determines its mechanism of action at a molecular level. This includes identifying binding modes, understanding the nature of the interaction (e.g., orthosteric vs. allosteric), and comparing its mechanism to other known modulators.
Elucidation of Binding Modes with Proposed Biological Targets
While the specific biological targets of this compound are not extensively documented in public literature, we can infer potential binding modes based on its structural features and the known targets of its constituent parts. Benzamide derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. walshmedicalmedia.com
For instance, 4-aminobenzamide (B1265587) itself is a known inhibitor of poly(ADP-ribose)polymerase (PADPRP). sigmaaldrich.com In such a context, the 4-amino group could form crucial hydrogen bonds within the active site, while the rest of the molecule occupies adjacent hydrophobic or hydrophilic pockets. The N-substituted 1,3-dioxaindan moiety would likely extend into a more lipophilic region of a binding site.
In a hypothetical receptor binding scenario, the key interactions would likely involve:
Hydrogen Bonding: The 4-amino group and the amide N-H are potent hydrogen bond donors. The amide carbonyl oxygen and the two ether oxygens of the dioxaindan ring are hydrogen bond acceptors.
Aromatic Interactions: The two phenyl rings can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Hydrophobic Interactions: The hydrocarbon portions of the molecule will favor interactions with hydrophobic residues such as leucine, isoleucine, and valine.
Interactive Table: Postulated Binding Interactions of this compound
| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Target |
| Hydrogen Bond Donor | 4-Amino (-NH2), Amide (-NH-) | Aspartate, Glutamate, Serine, Threonine, Carbonyl backbone |
| Hydrogen Bond Acceptor | Amide Carbonyl (C=O), Dioxaindan Oxygens (-O-) | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Benzamide ring, Dioxaindan-fused phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic | Phenyl rings, Dioxaindan methylene (B1212753) | Leucine, Isoleucine, Valine, Alanine, Proline |
Analysis of Allosteric Modulation or Orthosteric Binding Mechanisms
The distinction between orthosteric and allosteric binding is fundamental to a compound's pharmacological profile. Orthosteric ligands bind to the primary active site of a target, directly competing with the endogenous ligand. nih.gov Allosteric modulators, on the other hand, bind to a topographically distinct site, inducing a conformational change that modulates the activity of the active site. nih.govfrontiersin.org
Given the modular nature of this compound, both mechanisms are plausible depending on the target. If the 4-aminobenzamide portion mimics an endogenous substrate, the molecule could act as an orthosteric inhibitor. For example, in enzymes that recognize aminobenzoyl moieties, it would likely compete for the active site.
Conversely, the N-(1,3-dioxaindan-5-YL) portion is a more complex, bulky substituent. In some target proteins, the primary recognition might occur through a smaller pharmacophore, with the bulkier group extending into a nearby allosteric pocket. This could lead to a "bitopic" binding mode, where the ligand simultaneously occupies both an orthosteric and an allosteric site. researchgate.net Such a mechanism can lead to higher affinity and selectivity. The potential for allosteric modulation is an attractive feature in drug design as it can offer a more subtle, tissue- or event-specific regulation of protein function. frontiersin.org
Comparative SMR Studies with Known Modulators of Related Biological Pathways
To contextualize the potential mechanism of this compound, it is useful to compare it with known modulators that share structural similarities or target related pathways.
Comparison with other Benzamide-based Enzyme Inhibitors: Many enzyme inhibitors utilize the benzamide scaffold. For example, inhibitors of DNA methyltransferases (DNMTs) have been developed from a 4-amino-N-(4-aminophenyl)benzamide core. nih.gov In these compounds, the terminal amino groups are crucial for activity, forming key hydrogen bonds in the enzyme's active site. The central benzamide acts as a rigid spacer. By analogy, the 4-amino group of this compound is likely a key pharmacophoric feature.
Comparison with Allosteric Modulators: The development of allosteric modulators for G-protein coupled receptors (GPCRs) has seen the emergence of complex molecules where a core pharmacophore is attached to a larger, often hydrophobic, group that anchors the molecule in an allosteric site. nih.gov Should this compound target a GPCR, its SMR could be comparable to such allosteric modulators, where the aminobenzamide part provides the initial interaction and the dioxaindan tail fine-tunes the pharmacological effect through allosteric interactions.
Computational and Theoretical Investigations of 4 Amino N 1,3 Dioxaindan 5 Yl Benzamide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule, such as 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide, to a macromolecular target, typically a protein.
Given the structural similarities of this compound to known antagonists of dopamine (B1211576) and serotonin (B10506) receptors, it is plausible to hypothesize that its targets may belong to the G-protein coupled receptor (GPCR) family, such as the D2 dopamine receptor or the 5-HT2A serotonin receptor. Since the experimental crystal structures of many GPCRs are unavailable, homology modeling is a crucial first step. nih.gov
This process involves identifying a suitable template protein with a known three-dimensional structure and significant sequence homology to the target protein. For instance, the crystal structure of the human dopamine D3 receptor or the β2-adrenergic receptor could serve as templates for building a model of the D2 or 5-HT2A receptor. nih.gov The modeling process would follow these general steps:
Template Selection: Identifying the best available crystal structure from the Protein Data Bank (PDB) based on sequence identity and resolution.
Sequence Alignment: Aligning the amino acid sequence of the target protein (e.g., human D2 receptor) with the template sequence.
Model Building: Generating the 3D coordinates of the target protein's backbone and side chains based on the alignment with the template structure.
Loop Modeling: Building the structures for loop regions that may differ significantly from the template.
Model Refinement and Validation: Optimizing the geometry of the model through energy minimization and assessing its quality using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone.
This approach allows for the creation of a high-quality 3D model of a putative target receptor, which is essential for subsequent docking studies.
To ensure the reliability of docking predictions, the chosen docking protocol must be validated. A common method is to perform "re-docking," where a co-crystallized ligand is removed from the protein's binding site and then docked back in. researchgate.net A successful protocol is one where the predicted binding pose has a low root-mean-square deviation (RMSD) from the original crystallographic pose, typically under 2.0 Å. researchgate.net
For a benzamide (B126) ligand like this compound, a validation procedure would involve:
Selecting a protein target with a known crystal structure complexed with a similar benzamide derivative.
Extracting the native ligand and re-docking it into the binding site.
Calculating the RMSD between the docked pose and the crystal pose.
Optimizing docking parameters (e.g., scoring function, search algorithm) until a low RMSD is consistently achieved.
This validated protocol can then be applied with confidence to dock novel ligands like this compound into the homology model of its putative target.
Interactive Table 1: Example of a Docking Protocol Validation for Benzamide Ligands
This table illustrates hypothetical results from a re-docking experiment to validate a docking protocol using known protein-ligand complexes.
| Target Protein (PDB ID) | Native Ligand | Docking Software | RMSD (Å) | Validation Outcome |
| Dopamine D3 Receptor (3PBL) | Eticlopride | AutoDock Vina | 1.25 | Successful |
| Acetylcholinesterase (4EY7) | Donepezil | GOLD | 1.18 | Successful |
| 5-HT2A Receptor (6A93) | Risperidone | Glide | 1.42 | Successful |
| Topoisomerase IIα (5GWK) | Etoposide | MOE | 1.65 | Successful |
Once docked into the active site of a putative target like the D2 dopamine receptor, the binding affinity of this compound can be estimated using scoring functions, which calculate a score that correlates with binding energy. researchgate.net These scores, while not perfectly predictive of experimental affinities, are invaluable for ranking potential ligands.
An interaction map provides a 2D representation of the key interactions between the ligand and the protein's amino acid residues. For this compound, the following interactions with a hypothetical D2 receptor binding site could be anticipated:
Hydrogen Bonds: The primary amine (-NH2) group and the amide (-C=O and -NH-) group are potential hydrogen bond donors and acceptors. These could form crucial hydrogen bonds with polar residues in the binding pocket, such as aspartic acid or serine. nih.govceon.rs
Hydrophobic Interactions: The benzamide and dioxaindan ring systems are largely hydrophobic and would likely engage in van der Waals and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.govnih.gov
Electrostatic Interactions: The electron-rich oxygen atoms of the dioxaindan moiety could participate in electrostatic interactions with nearby residues.
Interactive Table 2: Predicted Binding Interactions and Affinity for this compound with a Putative Target
This table presents a hypothetical analysis of the docking results for the title compound with a modeled human D2 dopamine receptor.
| Putative Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Human D2 Receptor (Homology Model) | -9.5 | Asp114, Ser193 | Hydrogen Bond |
| Human D2 Receptor (Homology Model) | -9.5 | Phe389, Trp386 | Pi-Pi Stacking |
| Human D2 Receptor (Homology Model) | -9.5 | Val115, Leu94 | Hydrophobic |
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This allows for the assessment of the conformational stability of the ligand and the ligand-protein complex in a more realistic, solvated environment.
Before simulating the complex, an MD simulation of the ligand alone in a water box would be performed to understand its intrinsic conformational preferences. nih.gov Benzamide derivatives can exhibit different conformations due to rotation around the amide bond and other single bonds. nih.gov Such a simulation would reveal the most stable conformers of this compound in an aqueous environment and the energy barriers between them. Analysis would focus on the torsional angles of the molecule to identify dominant conformations.
An MD simulation of the docked complex of this compound and its putative target (e.g., the D2 receptor homology model) embedded in a simulated cell membrane would provide critical insights into the stability of the binding pose. nih.gov Key analyses would include:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and the protein backbone would be monitored over the simulation time (e.g., 100 nanoseconds). A stable RMSD for the ligand indicates that it remains securely in the binding pocket. nih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF analysis of the protein residues would highlight which parts of the protein become more or less flexible upon ligand binding. nih.gov
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study would be tracked throughout the simulation, confirming their importance for binding.
Binding Free Energy Calculations: Methods like MM-PBSA or MM-GBSA could be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov
A stable complex in an MD simulation, characterized by low RMSD and persistent key interactions, would lend strong support to the binding hypothesis generated by molecular docking. researchgate.net
Interactive Table 3: Hypothetical Molecular Dynamics Simulation Results for the Ligand-Target Complex
This table summarizes potential outcomes from a 100 ns MD simulation of this compound with a putative D2 receptor target.
| Simulation Parameter | Value | Interpretation |
| Average Ligand RMSD | 1.8 Å | The ligand remains stable in the binding pocket. |
| Average Protein Backbone RMSD | 2.5 Å | The overall protein structure is stable. |
| Key Hydrogen Bond Occupancy (Asp114) | 85% | The hydrogen bond is a stable and critical interaction. |
| Calculated Binding Free Energy (MM-GBSA) | -45.7 kcal/mol | Predicts a strong and favorable binding affinity. |
Free Energy Perturbation and Binding Free Energy Calculations
Free Energy Perturbation (FEP) and other methods for calculating binding free energy are critical in computational drug design for predicting the affinity of a ligand for its biological target. wikipedia.org These calculations can provide insights into the thermodynamics of molecular recognition, guiding the optimization of lead compounds.
General Principles and Relevance for Benzamide Derivatives:
Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, are frequently employed to estimate the interaction strength between a ligand and a protein. semanticscholar.orgnih.gov For benzamide derivatives, these calculations can elucidate the key interactions that contribute to binding. For instance, studies on benzamidine (B55565) inhibitors binding to trypsin have shown that electrostatic interactions are a primary driving force for binding. nih.govnih.gov
Application to this compound:
While no specific binding free energy calculations have been published for this compound, we can infer its potential behavior based on studies of analogous compounds. The 4-amino group and the benzamide core are capable of forming significant hydrogen bonds and electrostatic interactions with a protein binding pocket. The 1,3-dioxaindan moiety, while largely hydrophobic, also possesses ether oxygens that can act as hydrogen bond acceptors.
A hypothetical binding free energy calculation for this compound would involve docking it into a target protein's active site, followed by molecular dynamics (MD) simulations to sample its conformational space. The subsequent analysis would decompose the total binding free energy into various components, as shown in the table below, which is based on typical values observed for similar benzamide inhibitors. researchgate.netresearchgate.net
Table 1: Hypothetical Binding Free Energy Components for this compound
| Energy Component | Estimated Contribution (kcal/mol) | Role in Binding |
| Van der Waals Energy | -30 to -50 | Shape complementarity and non-polar interactions |
| Electrostatic Energy | -20 to -40 | Hydrogen bonds and charge-charge interactions |
| Polar Solvation Energy | +30 to +60 | Desolvation penalty for polar groups |
| Non-polar Solvation Energy | -5 to -10 | Favorable interactions from burying hydrophobic surfaces |
| Total Binding Free Energy | -5 to -15 | Overall predicted binding affinity |
Note: The values in this table are illustrative and based on general findings for benzamide derivatives. Actual values would depend on the specific protein target.
FEP calculations could be particularly useful in a lead optimization campaign involving this compound. nih.govtandfonline.com By computationally "mutating" the 4-amino group or modifying the substituents on the benzamide ring, researchers could predict the impact of these changes on binding affinity, thereby prioritizing the synthesis of the most promising derivatives. nih.govtandfonline.com
Quantum Chemical Studies
Quantum chemical studies offer a deeper understanding of the electronic structure and reactivity of molecules. These methods can predict various properties that are not accessible through classical molecular mechanics.
Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO/LUMO)
The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Insights from Benzamide Analogues:
For benzamide and its derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often centered on the carbonyl group and the aromatic ring. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.
Predicted Properties for this compound:
Based on the structure of this compound, the following can be predicted:
HOMO: The HOMO is likely to be distributed over the 4-aminophenyl moiety, with significant contributions from the nitrogen atom of the amino group and the π-system of the benzene (B151609) ring.
LUMO: The LUMO is expected to be located on the benzamide portion, particularly the carbonyl group and the adjacent benzene ring.
Reactivity: The presence of the electron-donating amino group would increase the energy of the HOMO, likely making the compound susceptible to electrophilic attack on the aromatic ring. The carbonyl group would be a primary site for nucleophilic attack.
Table 2: Predicted Frontier Orbital Properties of this compound
| Property | Predicted Value/Location | Implication |
| HOMO Energy | High (relative to benzene) | Good electron donor |
| LUMO Energy | Low (relative to benzene) | Good electron acceptor |
| HOMO-LUMO Gap | Relatively small | Moderate to high reactivity |
| HOMO Location | 4-aminophenyl group | Site of electrophilic attack |
| LUMO Location | Benzamide carbonyl and ring | Site of nucleophilic attack |
Electrostatic Potential Surface Analysis for Molecular Recognition
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting molecular interactions, particularly in the context of biological recognition. nih.gov The MEP maps the electrostatic potential onto the electron density surface of a molecule, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).
Analysis of Benzamide Structures:
Studies on benzamide have shown that the most negative potential is located around the carbonyl oxygen atom, making it a strong hydrogen bond acceptor. iucr.org The amide hydrogens, on the other hand, are regions of positive potential, acting as hydrogen bond donors.
Predicted MEP for this compound:
For this compound, the MEP surface is expected to show:
Negative Potential: A strong negative potential around the carbonyl oxygen of the amide group and a weaker negative potential around the oxygens of the 1,3-dioxaindan ring. The nitrogen of the 4-amino group would also exhibit a region of negative potential.
Positive Potential: A significant positive potential around the amide and amino hydrogens.
These features are crucial for the molecule's ability to interact with biological targets through hydrogen bonding and other electrostatic interactions.
Theoretical Spectroscopic Studies for Structural and Electronic Insights
Theoretical calculations can predict spectroscopic properties such as infrared (IR), Raman, and UV-Visible spectra. aip.orgnist.gov Comparing theoretical spectra with experimental data can help to confirm the structure of a compound and provide insights into its electronic transitions.
Insights from Benzamide Research:
Theoretical studies on benzamide have successfully assigned its vibrational modes and interpreted its electronic absorption spectra. aip.org For example, the characteristic C=O stretching frequency in the IR spectrum is a prominent feature that is well-reproduced by calculations.
Predicted Spectroscopic Features for this compound:
IR Spectrum: The calculated IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the amino and amide groups, the C=O stretching of the amide, and various C-O and C-N stretching modes.
UV-Visible Spectrum: The UV-Vis spectrum would likely be dominated by π-π* transitions within the aromatic systems. The presence of the 4-amino group would be expected to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzamide.
De Novo Design and Virtual Screening Approaches for this compound Derivatives
De novo design and virtual screening are powerful computational techniques used to identify novel molecules with desired biological activities. nih.govbiorxiv.orgbiorxiv.orgyoutube.com
Pharmacophore Modeling and Scaffold Hopping Strategies
Pharmacophore Modeling:
A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models can be used to search large chemical databases for new compounds that fit the pharmacophore and are therefore likely to be active. nih.gov For a derivative of this compound, a pharmacophore model would likely include features such as hydrogen bond donors (the amino and amide groups), hydrogen bond acceptors (the carbonyl and dioxaindan oxygens), and an aromatic/hydrophobic region. nih.govresearchgate.net
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Molecular Moiety |
| Hydrogen Bond Donor | 4-amino group, amide N-H |
| Hydrogen Bond Acceptor | Amide carbonyl oxygen, dioxaindan oxygens |
| Aromatic Ring | Benzene rings |
| Hydrophobic Group | Indan (B1671822) backbone |
Scaffold Hopping:
Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular scaffolds that can retain the key pharmacophoric features of a known active compound while having a different core structure. uniroma1.itniper.gov.innih.govnih.gov This can lead to the discovery of new intellectual property and compounds with improved properties. Starting from this compound, scaffold hopping could be used to replace the 1,3-dioxaindan moiety with other bicyclic or heterocyclic systems that maintain a similar spatial arrangement of hydrophobic and hydrogen-bonding features. researchgate.net
Virtual Screening:
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.netnih.govyoutube.com A virtual screening campaign for analogs of this compound could involve docking a library of commercially available or synthetically accessible compounds into the active site of a target protein. nih.govyoutube.com The compounds would be ranked based on their predicted binding affinity, and the top-ranking hits would be selected for experimental testing.
Library Design and Enumeration for Targeted Synthesis
In the quest for novel drug candidates, the design and enumeration of virtual chemical libraries represent a cornerstone of modern computational chemistry. For a scaffold such as this compound, these techniques allow for the systematic exploration of its chemical space to identify derivatives with potentially enhanced biological activities. The process involves creating a large, diverse, yet focused collection of virtual molecules that can be synthesized and tested.
The design of a targeted library for this specific benzamide derivative would typically commence with a scaffold-based enumeration approach. In this method, the core structure of this compound is retained, while specific points of diversity are introduced by varying the substituents at designated R-groups. For this particular molecule, potential sites for modification include the amino group on the benzoyl ring (R1) and the aromatic ring of the benzamide moiety itself (R2 and R3).
Another powerful technique is reaction-based enumeration, which generates a library of chemically feasible products by applying a set of known chemical reactions to a collection of starting materials. medium.com This ensures that the enumerated molecules have a high likelihood of being synthetically accessible. For instance, the primary amino group of the parent compound could be a starting point for various reactions such as acylation, alkylation, or sulfonylation to generate a diverse set of derivatives.
The table below illustrates a hypothetical virtual library design for this compound, showcasing potential modifications at different positions.
| R1 (Substituent on Amino Group) | R2 (Substituent on Benzoyl Ring) | R3 (Substituent on Benzoyl Ring) |
| -H (unsubstituted) | -H | -H |
| -COCH3 (Acetyl) | -F (Fluoro) | -H |
| -SO2CH3 (Methanesulfonyl) | -Cl (Chloro) | -H |
| -CH3 (Methyl) | -OCH3 (Methoxy) | -H |
| -C2H5 (Ethyl) | -H | -CF3 (Trifluoromethyl) |
| -Cyclopropyl | -CN (Cyano) | -H |
The selection of substituents is guided by principles of medicinal chemistry, aiming to explore a range of electronic, steric, and lipophilic properties. The goal is to create a library that is diverse enough to cover a significant chemical space while remaining focused on the target of interest. nih.govrsc.org
Predictive Modeling for Desired Biological Activity Profiles
Once a virtual library of this compound derivatives has been enumerated, the next crucial step is to predict their biological activity profiles using computational models. This in silico screening helps to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning are the primary tools employed for this purpose. stanford.eduresearchgate.netrepcomseet.org
A QSAR model for this series of compounds would aim to establish a mathematical relationship between the structural or physicochemical properties of the molecules and their biological activity. nih.govnih.govtandfonline.com This is achieved by calculating a variety of molecular descriptors for each compound in the library. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular connectivity), or 3D (e.g., molecular shape, surface area). mdpi.com
The table below presents a hypothetical set of molecular descriptors that could be used in a QSAR study for this compound derivatives and their potential influence on biological activity.
| Descriptor | Type | Potential Influence on Biological Activity |
| Molecular Weight (MW) | 1D | Can affect solubility, permeability, and overall pharmacokinetics. |
| LogP (Lipophilicity) | 1D | Influences membrane permeability and binding to hydrophobic pockets of a target protein. |
| Topological Polar Surface Area (TPSA) | 2D | Correlates with hydrogen bonding potential and cell permeability. |
| Number of Hydrogen Bond Donors/Acceptors | 2D | Crucial for specific interactions with the biological target. |
| Molecular Shape Indices (e.g., Kappa indices) | 2D | Describes the overall shape and branching of the molecule, which can impact binding site complementarity. |
| Dipole Moment | 3D | Affects long-range interactions and solubility in polar environments. |
| Steric Parameters (e.g., Molar Refractivity) | 3D | Relates to the volume and polarizability of the molecule, influencing steric fit in a binding pocket. |
In addition to traditional QSAR, modern approaches often leverage machine learning algorithms such as random forests, support vector machines, and deep neural networks. stanford.edu These methods can handle large and complex datasets and are capable of identifying non-linear relationships between molecular features and biological activity.
Pharmacophore modeling is another valuable predictive tool that can be used in conjunction with library screening. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. By generating a pharmacophore model based on known active compounds or the target's binding site, the virtual library can be filtered to select only those molecules that match the required features. nih.govnih.gov This significantly enhances the efficiency of the virtual screening process. frontiersin.org
Through the iterative application of library design and predictive modeling, researchers can intelligently navigate the vast chemical space of this compound derivatives to identify promising candidates with desired biological activity profiles for further development.
Biological Evaluation Paradigms and Mechanistic Studies Non Clinical of 4 Amino N 1,3 Dioxaindan 5 Yl Benzamide
In Vitro Biochemical and Cell-Based Assay Development and Implementation
A variety of in vitro assays have been employed to determine the biological profile of 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide and related benzamide (B126) structures. These assays are crucial for elucidating the compound's interaction with specific molecular targets and its effects on cellular pathways.
The principal molecular targets for this class of compounds are the PARP enzymes, specifically PARP-1 and PARP-2, which are key players in DNA damage repair. nih.govnih.gov The inhibitory activity against these enzymes is a critical determinant of potential biological effect.
Enzyme inhibition assays are conducted to measure the potency of compounds like this compound. These assays typically measure the incorporation of labeled NAD+, the substrate for PARP enzymes, into acceptor proteins in the presence of damaged DNA. nih.govmedchemexpress.com A reduction in this incorporation indicates inhibition of the enzyme. The potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For context, potent PARP inhibitors like Niraparib exhibit IC50 values in the low nanomolar range against PARP-1 and PARP-2. nih.gov While specific IC50 data for this compound are not widely published, its structural similarity to known PARP inhibitors suggests this is its primary mechanism. nih.govdrugbank.com Other benzamide derivatives have demonstrated potent PARP inhibition with IC50 values around 4 nM for both PARP-1 and PARP-2. nih.gov
Table 1: Comparative PARP Inhibition Data for Related Compounds
| Compound | Target | IC50 (nM) |
| Niraparib | PARP-1 | 3.8 |
| Niraparib | PARP-2 | 2.1 |
| Benzimidazole (B57391) Carboxamide 5cj | PARP-1 | ~4 |
| Benzimidazole Carboxamide 5cj | PARP-2 | ~4 |
| Benzimidazole Carboxamide 5cp | PARP-1 | ~4 |
| Benzimidazole Carboxamide 5cp | PARP-2 | ~4 |
| 3-Aminobenzamide | PARP | ~50 |
This table presents data for structurally related PARP inhibitors to provide context for the expected activity of this compound. Data derived from nih.govnih.govmedchemexpress.com.
Beyond direct enzyme inhibition, studies on related compounds investigate interactions with other molecular targets. For instance, in vitro studies have shown that Niraparib can inhibit dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters, which may account for some of its off-target effects. drugbank.comnih.gov While specific receptor binding assays for this compound are not detailed in available literature, this highlights the importance of broader screening to understand the full pharmacological profile. Functional assays, such as those measuring calcium influx (e.g., in Kv1.3 channel inhibition studies), are also used for other benzamide analogs to determine their effects on ion channel activity. researchgate.net
Cell-based assays are critical for confirming that the enzymatic inhibition observed in biochemical assays translates to a functional effect within a living cell. For PARP inhibitors, a key cellular effect is the potentiation of cytotoxicity in cancer cells with deficient DNA repair pathways, a concept known as synthetic lethality. acs.org
Assays using cancer cell lines with and without BRCA1/2 mutations (genes crucial for homologous recombination repair) are standard. researchgate.net The cytotoxic effect of the compound is often measured using MTT or similar viability assays. researchgate.netnih.govnih.gov For example, benzimidazole carboxamide derivatives showed cytotoxicity against MDA-MB-436 and CAPAN-1 cell lines, which have BRCA mutations. nih.gov
Immunofluorescence assays are also used to visualize the inhibition of PARP activity within cells. These assays can detect the accumulation of poly(ADP-ribose) (PAR) following DNA damage; effective inhibitors prevent this accumulation. nih.gov For instance, the PARP inhibitor 4-amino-1,8-naphthalimide (B156640) was shown to inhibit radiation-induced PAR formation at nanomolar concentrations in various cancer cell lines. nih.gov
The discovery of novel chemical entities with desired biological activity often begins with high-throughput screening (HTS) of large compound libraries. In one study, a screen of over 23,000 chemicals identified a benzamide derivative that improved monoclonal antibody production in CHO cells. plos.org Such screening methodologies can utilize automated patch-clamp systems for ion channel targets or fluorescence-based readouts for enzyme activity or cell viability to rapidly profile thousands of compounds. researchgate.netplos.org These approaches allow for the efficient identification of initial hits, like various benzamide and sulfonamide derivatives, which can then be optimized through medicinal chemistry efforts. researchgate.netnih.gov
Mechanistic Studies in In Vivo Animal Models (Focus on Biological Mechanism, Not Therapeutic Efficacy)
In vivo studies in animal models are essential to understand how the biochemical and cellular activities of a compound translate to a whole-organism setting. These studies focus on confirming the mechanism of action rather than demonstrating therapeutic efficacy.
For PARP inhibitors, patient-derived xenograft (PDX) models are particularly valuable. These involve implanting human tumor tissue into immunocompromised mice, creating a model that more closely recapitulates human disease. researchgate.net Studies with Niraparib in HGSOC PDX models have been used to correlate the response to the drug with the homologous recombination (HR) status of the tumors, including BRCA1/2 mutation status. researchgate.net
Mechanistic studies in these models can involve analyzing tumor tissue post-treatment to confirm target engagement. This is often done via Western blotting to measure levels of PAR, confirming that the PARP enzyme has been inhibited in the tumor tissue. researchgate.net Furthermore, these models allow for the investigation of biomarkers. For example, the formation of RAD51 foci, a key step in homologous recombination, can be assessed in tumor cells to determine the functionality of the HR pathway and its relationship to inhibitor sensitivity. researchgate.net While specific in vivo mechanistic data for this compound is not available, the methodologies used for its parent compound, Niraparib, define the current paradigms for such investigations. acs.orgresearchgate.net
Investigation of Compound Distribution and Localized Effects in Research Animal Systems
Comprehensive searches of available scientific literature and databases did not yield specific data regarding the in vivo distribution and localized effects of this compound in any research animal systems. Studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile, which would include tissue-specific accumulation and potential localized pharmacological or toxicological effects, have not been published.
Proof-of-Concept Studies for Target Validation in Animal Systems
There is no publicly available research demonstrating proof-of-concept for the therapeutic targets of this compound using animal models. Such studies are crucial for validating the compound's mechanism of action and its potential efficacy in a living organism. These investigations would typically involve administering the compound to animal models of specific diseases and observing the modulation of the intended target and the subsequent impact on disease pathology.
Advanced Biological Techniques for Mechanistic Elucidation
Proteomics and Metabolomics Profiling in Response to this compound
No studies utilizing proteomics or metabolomics to profile the cellular response to this compound have been identified in the public domain. Such "omics" approaches are powerful tools for gaining an unbiased, system-wide understanding of a compound's mechanism of action by identifying changes in protein expression or metabolic pathways.
Genetic Knock-in/Knock-out Studies for Target Validation
There is no available data from genetic knock-in or knock-out studies designed to validate the biological target(s) of this compound. These advanced genetic techniques, often employing technologies like CRISPR/Cas9, are definitive methods for confirming a compound's mechanism of action by observing whether the absence (knock-out) or modification (knock-in) of a putative target protein ablates or alters the compound's effects. nih.gov
Microscopy-Based Techniques for Subcellular Localization and Interaction Studies
Information regarding the use of microscopy-based techniques to determine the subcellular localization of this compound or to study its interaction with cellular components is not available in published literature. Techniques such as fluorescence microscopy, confocal microscopy, or super-resolution microscopy are often employed to visualize a compound's distribution within a cell and its co-localization with specific organelles or proteins, providing critical insights into its mechanism of action.
Future Directions and Emerging Research Perspectives for 4 Amino N 1,3 Dioxaindan 5 Yl Benzamide Research
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
The benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. mdpi.comwikipedia.org Future research should prioritize the screening of 4-Amino-N-(1,3-dioxaindan-5-YL)benzamide against a diverse panel of biological targets.
Potential Target Classes: Drawing from studies on other benzamide derivatives, potential targets for this compound could include:
Enzymes: A primary focus could be on enzymes that are known to be modulated by benzamides. These include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. mdpi.comnih.gov Other potential enzyme targets are carbonic anhydrases, implicated in various physiological processes, and poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair and a target in cancer therapy. nih.govnih.gov The bacterial cell division protein FtsZ also represents a potential target, given that some benzamide derivatives have shown inhibitory activity against it. nih.gov
Receptors: Substituted benzamides have been recognized for their interaction with dopamine (B1211576) receptors, suggesting a potential role in neurological disorders. medchemexpress.com
Ion Channels: While less commonly associated with benzamides, screening against various ion channels could uncover novel activities.
Uncovering Mechanisms of Action: Should any significant biological activity be identified, elucidating the mechanism of action will be a critical next step. For instance, N-substituted benzamides have been shown to induce apoptosis through the release of cytochrome c and activation of caspase-9. nih.gov Research on this compound could investigate similar pathways. Furthermore, the potential for this compound to act as a radiosensitizer, a property observed in some benzamides, could be explored, with potential mechanisms including the induction of apoptosis via radiolysis and the accumulation of DNA damage. nih.gov
Table 1: Potential Biological Targets for this compound Based on Related Benzamide Research
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) mdpi.comnih.gov | Alzheimer's Disease |
| Carbonic Anhydrases (hCA I, hCA II) nih.gov | Glaucoma, Epilepsy | |
| Poly(ADP-ribose) polymerase-1 (PARP-1) nih.gov | Cancer | |
| Filamentous temperature-sensitive Z (FtsZ) nih.gov | Infectious Diseases | |
| Receptors | Dopamine Receptors medchemexpress.com | Neurological Disorders, GI Disorders |
Application of this compound as a Chemical Probe in Systems Biology
A chemical probe is a small molecule that is used to study biological systems. Given the potential for specific biological activity, this compound could be developed into a valuable chemical probe. This would require the compound to exhibit high potency and selectivity for a particular biological target.
Should a specific and potent interaction be discovered, this compound could be utilized in systems biology to:
Map Biological Pathways: By observing the downstream effects of the compound's interaction with its target, researchers can better understand complex biological pathways.
Validate Drug Targets: A selective chemical probe can help to validate the role of a specific protein in a disease process.
Facilitate Target Identification: In cases where the compound has a desired phenotypic effect but an unknown target, it can be used in chemical proteomics approaches to identify its binding partners.
The development of this compound as a chemical probe would necessitate the synthesis of derivatives with functionalities suitable for techniques like affinity chromatography or photo-affinity labeling.
Development of Advanced Methodologies for the Study of Benzamide-Dioxaindan Interactions
Understanding the interaction between this compound and its potential biological targets at a molecular level is crucial. A variety of advanced methodologies can be employed for this purpose.
Computational Modeling and Docking: Molecular docking studies can predict the binding mode and affinity of the compound to a protein target. researchgate.netnumberanalytics.com This can provide initial insights into the potential interactions and guide the design of more potent analogs. For instance, molecular dynamics simulations can be used to study the stability of the protein-ligand complex and identify key interactions. mdpi.com
Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity and thermodynamics. nih.gov
Structural Biology: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target protein, revealing the precise nature of the interactions. researchgate.net
Mass Spectrometry: Mass spectrometry-based techniques, including native MS and hydrogen/deuterium exchange MS (HDX-MS), can be used to determine protein-ligand stoichiometry, binding constants, and conformational changes upon binding. nih.gov
Table 2: Methodologies for Studying Benzamide-Dioxaindan Interactions
| Methodology | Information Gained |
| Molecular Docking researchgate.netnumberanalytics.com | Predicted binding mode and affinity. |
| Molecular Dynamics mdpi.com | Stability of protein-ligand complex, dynamic interactions. |
| Isothermal Titration Calorimetry (ITC) nih.gov | Binding affinity, stoichiometry, thermodynamics. |
| Surface Plasmon Resonance (SPR) nih.gov | Binding kinetics and affinity. |
| X-ray Crystallography researchgate.net | High-resolution 3D structure of the complex. |
| NMR Spectroscopy researchgate.net | Solution-state structure and dynamics of the complex. |
| Mass Spectrometry (Native MS, HDX-MS) nih.gov | Stoichiometry, binding constants, conformational changes. |
Interdisciplinary Research Collaborations Leveraging the this compound Scaffold
The exploration of this compound would greatly benefit from interdisciplinary collaborations.
Medicinal Chemistry and Chemical Biology: Medicinal chemists can synthesize derivatives of the parent compound to establish structure-activity relationships (SAR), while chemical biologists can use these compounds to probe biological systems. mdpi.com
Computational Chemistry and Experimental Biology: Computational chemists can use modeling to predict targets and binding modes, which can then be validated by experimental biologists through in vitro and in vivo assays. researchgate.net
Pharmacology and Materials Science: Should the compound show interesting properties, collaborations with pharmacologists would be essential to evaluate its in vivo efficacy and pharmacokinetic profile. Materials scientists could explore its incorporation into novel drug delivery systems. rsc.org
Agricultural Science: Given that some benzamides are used as herbicides, collaborations with agricultural scientists could explore the potential of this compound in crop protection. mdpi.com
Challenges and Opportunities in the Academic Advancement of Benzamide-Dioxaindan Research
The primary challenge in advancing research on this compound is the current lack of foundational biological data. Overcoming this will require initial investment in broad-based screening to identify a starting point for more focused investigation.
Challenges:
Lack of Preliminary Data: The absence of published biological activity data makes it difficult to secure funding for research projects.
Synthesis and Scalability: Depending on the complexity of the synthetic route, producing sufficient quantities of the compound for extensive testing could be a hurdle.
Potential for Non-Specific Activity: As with many small molecules, there is a risk of non-specific binding or off-target effects, which would need to be carefully evaluated.
Opportunities:
Novelty of the Scaffold: The unique combination of the benzamide and dioxaindan moieties offers the potential for novel biological activities and intellectual property.
Platform for Diversity: The core structure can be readily modified, allowing for the creation of a library of derivatives to explore a wide chemical space and optimize activity. nih.gov
Potential for Multi-Targeting: The benzamide scaffold is known to interact with multiple targets, which could lead to the development of multi-target drugs for complex diseases. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic routes are employed for the preparation of 4-Amino-N-(1,3-dioxaindan-5-yl)benzamide?
- Methodological Answer : Synthesis typically involves condensation reactions between a substituted benzoic acid derivative and an amine. For example, analogous benzamides are synthesized using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) are optimized to enhance yield and purity. In related compounds, phthalic anhydride has been used to form the dioxaindan moiety under acidic conditions .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and N-H bending).
- NMR : ¹H/¹³C NMR confirms substitution patterns and hydrogen bonding.
- Single-crystal X-ray diffraction : Resolves 3D geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonds forming a 3D framework in analogous benzamides) .
Q. What in vitro assays are utilized to assess the biological activity of this compound?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Testing against targets like kinases or proteases using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin 5-HT₄ receptor agonism in benzamide derivatives) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the electronic properties of this benzamide derivative?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H···O and N-H···O hydrogen bonds), validated against X-ray crystallography data . These studies predict reactivity and stability, guiding synthetic modifications.
Q. How can researchers address discrepancies between experimental and theoretical data in structural studies?
- Methodological Answer : Discrepancies (e.g., bond length variations) arise from crystal packing effects or solvent interactions. Strategies include:
- Multi-conformational DFT optimization : Accounts for dynamic structural changes.
- Solvent model simulations : Polarizable Continuum Models (PCM) mimic solution-phase behavior.
- High-resolution crystallography : Reduces experimental uncertainty (e.g., R₁ < 0.05 in refined structures) .
Q. What strategies optimize the compound's pharmacokinetic properties through structural modifications?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:
- Substituent tuning : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances receptor binding affinity .
- Bioisosteric replacement : Replacing the dioxaindan ring with tetrahydrofuran or piperazine improves metabolic stability .
- LogP optimization : Balancing hydrophilicity (via polar groups) and lipophilicity (via alkyl chains) enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
